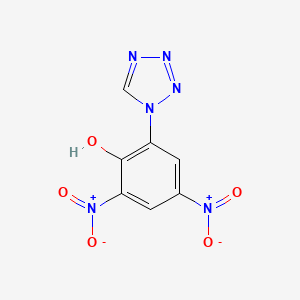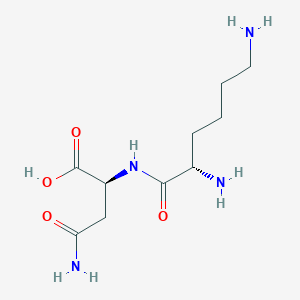
1-Methyl-4-(2-(methylsulfonyl)hydrazono)-2-phenyl-1,4-dihydroquinoline-6-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHANESULFONIC ACID (1-METHYL-2-PHENYL-6-SULFO-4(1H)-QUINOLYLIDENE) HYDRAZIDE is a complex organic compound that features a quinoline core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHANESULFONIC ACID (1-METHYL-2-PHENYL-6-SULFO-4(1H)-QUINOLYLIDENE) HYDRAZIDE typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, sulfonic acid groups, and hydrazides. The reaction conditions may involve:
Temperature: Controlled heating or cooling to facilitate specific reaction steps.
Catalysts: Use of acid or base catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis processes, optimizing for cost, yield, and safety. This might involve:
Batch or continuous flow reactors: To manage large-scale reactions.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
METHANESULFONIC ACID (1-METHYL-2-PHENYL-6-SULFO-4(1H)-QUINOLYLIDENE) HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies of enzyme interactions or as a probe for biological pathways.
Medicine: Potential therapeutic uses, such as in drug development or as a diagnostic tool.
Industry: Use in manufacturing processes or as a component in specialized materials.
Mecanismo De Acción
The mechanism by which METHANESULFONIC ACID (1-METHYL-2-PHENYL-6-SULFO-4(1H)-QUINOLYLIDENE) HYDRAZIDE exerts its effects would involve interactions at the molecular level. This could include:
Molecular targets: Such as enzymes, receptors, or nucleic acids.
Pathways involved: Specific biochemical pathways that the compound influences, potentially altering cellular functions or signaling mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: Compounds with a similar quinoline core structure.
Sulfonic acid derivatives: Compounds featuring sulfonic acid groups.
Hydrazides: Compounds containing the hydrazide functional group.
Uniqueness
METHANESULFONIC ACID (1-METHYL-2-PHENYL-6-SULFO-4(1H)-QUINOLYLIDENE) HYDRAZIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
50380-19-3 |
|---|---|
Fórmula molecular |
C17H17N3O5S2 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
(4E)-1-methyl-4-(methylsulfonylhydrazinylidene)-2-phenylquinoline-6-sulfonic acid |
InChI |
InChI=1S/C17H17N3O5S2/c1-20-16-9-8-13(27(23,24)25)10-14(16)15(18-19-26(2,21)22)11-17(20)12-6-4-3-5-7-12/h3-11,19H,1-2H3,(H,23,24,25)/b18-15+ |
Clave InChI |
NCTIDJBXOKKDPP-OBGWFSINSA-N |
SMILES isomérico |
CN1C2=C(C=C(C=C2)S(=O)(=O)O)/C(=N/NS(=O)(=O)C)/C=C1C3=CC=CC=C3 |
SMILES canónico |
CN1C2=C(C=C(C=C2)S(=O)(=O)O)C(=NNS(=O)(=O)C)C=C1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2E)-2-benzylidenehydrazinyl]pyrimidin-2(1H)-one](/img/structure/B14155516.png)
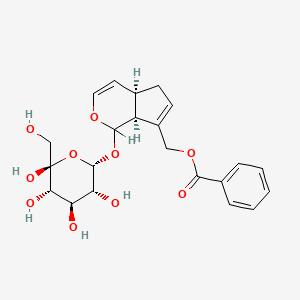
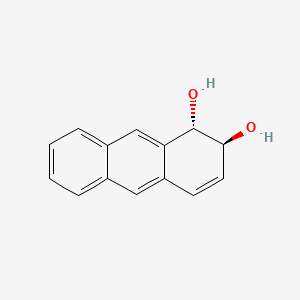
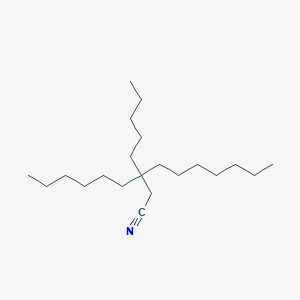
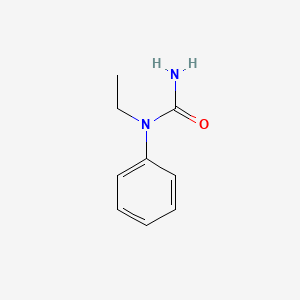
![ethyl 5-methoxy-3-[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14155548.png)

![Ethyl 5-(4-bromophenyl)-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B14155555.png)
![(E)-3-(furan-2-yl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]prop-2-enamide](/img/structure/B14155564.png)
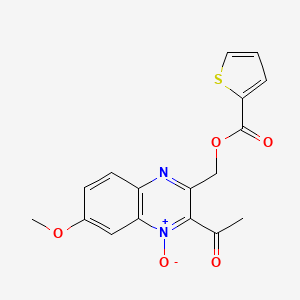
![N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-isonicotinamide](/img/structure/B14155574.png)
